1-(Chloromethyl)-2-fluoro-4-methylbenzene
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Overview
Description
1-(Chloromethyl)-2-fluoro-4-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-fluoro-4-methylbenzene typically involves the chloromethylation of 2-fluoro-4-methylbenzene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly catalysts and milder reaction conditions is often preferred to minimize hazardous by-products and improve safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-fluoro-4-methylbenzene.
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group, which facilitates nucleophilic substitution reactions. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluorobenzene: Lacks the methyl group, which can affect its reactivity and applications.
1-(Chloromethyl)-4-methylbenzene: Lacks the fluorine atom, which can influence its chemical properties and uses.
1-(Chloromethyl)-2,4-dimethylbenzene:
Uniqueness: 1-(Chloromethyl)-2-fluoro-4-methylbenzene is unique due to the combined presence of the chloromethyl, fluorine, and methyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVADDDXFORRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561222 |
Source
|
Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147541-99-9 |
Source
|
Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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